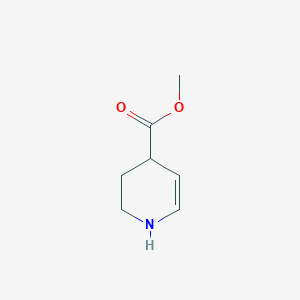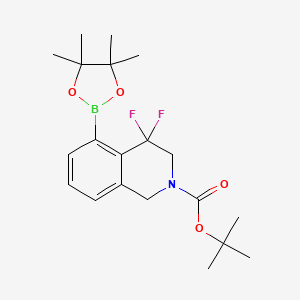
Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate is a chemical compound with the molecular formula C13H24N2O4. It is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and stability. The compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and tert-butyl carbamate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane are used to remove the Boc group.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include N-oxides, free amines, and various substituted piperidine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of drugs targeting neurological disorders and other diseases.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate involves its ability to act as a protecting group for amines, preventing unwanted side reactions during chemical synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amine. This property makes it valuable in multi-step synthesis processes where selective protection and deprotection of functional groups are required.
Comparison with Similar Compounds
Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate can be compared with other similar compounds such as:
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- 1-Boc-4-aminopiperidine-4-carboxylic acid
These compounds share the Boc protecting group and piperidine or piperazine rings, but differ in their specific substituents and functional groups. The unique structure of this compound provides distinct reactivity and stability, making it particularly useful in certain synthetic applications.
Properties
Molecular Formula |
C13H24N2O4 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
ethyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylate |
InChI |
InChI=1S/C13H24N2O4/c1-5-18-11(16)9-8-14-7-6-10(9)15-12(17)19-13(2,3)4/h9-10,14H,5-8H2,1-4H3,(H,15,17) |
InChI Key |
JEBCWKBYGDSWFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CNCCC1NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Methylpyrrolo[2,1-f][1,2,4]triazin-7-yl)acetic acid](/img/structure/B12976626.png)

![(3aR,8aR)-N,N-Dicyclohexyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12976631.png)



![2,7-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B12976657.png)


![6-Chloro-2-((2-chloro-4-fluorophenoxy)methyl)-3-methylpyrimidin-4[3H]-one](/img/structure/B12976669.png)
![2-(Pyrazin-2-yl)-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B12976679.png)


![Ethyl (ne)-n-[(4-fluorophenyl)methylene]carbamate](/img/structure/B12976695.png)
